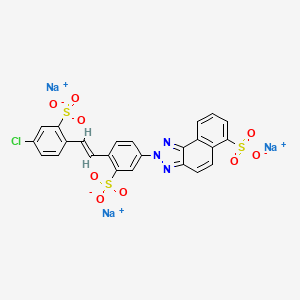
2,2'-Stilbenedisulfonic acid, 4-chloro-4'-(6-sulfo-2H-naphtho(1,2-d)triazol-2-yl)-, trisodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Stilbenedisulfonic acid, 4-chloro-4’-(6-sulfo-2H-naphtho(1,2-d)triazol-2-yl)-, trisodium salt is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by its stilbene backbone, which is substituted with sulfonic acid groups and a naphtho-triazole moiety. The presence of these functional groups imparts distinct chemical reactivity and makes it valuable in various industrial and research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-stilbenedisulfonic acid, 4-chloro-4’-(6-sulfo-2H-naphtho(1,2-d)triazol-2-yl)-, trisodium salt typically involves multiple steps. The process begins with the preparation of the stilbene backbone, followed by the introduction of sulfonic acid groups and the naphtho-triazole moiety. Key reagents and conditions include:
Stilbene Backbone Formation: The stilbene backbone is synthesized through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the stilbene structure.
Naphtho-Triazole Introduction: The naphtho-triazole moiety is introduced through a cyclization reaction involving naphthalene derivatives and azides under acidic conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of reaction parameters such as temperature, pressure, and reagent concentrations. The final product is purified through crystallization and filtration techniques to obtain a high-purity compound suitable for various applications.
化学反应分析
Types of Reactions
2,2’-Stilbenedisulfonic acid, 4-chloro-4’-(6-sulfo-2H-naphtho(1,2-d)triazol-2-yl)-, trisodium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvent conditions (aqueous or organic).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学研究应用
2,2’-Stilbenedisulfonic acid, 4-chloro-4’-(6-sulfo-2H-naphtho(1,2-d)triazol-2-yl)-, trisodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe in analytical chemistry.
Biology: Employed in biological assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and optical brighteners due to its strong chromophoric properties.
作用机制
The mechanism of action of 2,2’-stilbenedisulfonic acid, 4-chloro-4’-(6-sulfo-2H-naphtho(1,2-d)triazol-2-yl)-, trisodium salt involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonic acid groups and naphtho-triazole moiety enable it to bind to specific sites on proteins, modulating their activity. The pathways involved include inhibition of enzyme activity, disruption of protein-protein interactions, and induction of cellular signaling cascades.
相似化合物的比较
Similar Compounds
2,2’-Stilbenedisulfonic acid: Lacks the naphtho-triazole moiety, making it less versatile in certain applications.
4-Chloro-2,2’-stilbenedisulfonic acid: Similar structure but without the naphtho-triazole moiety, resulting in different chemical reactivity.
Naphtho[1,2-d]triazole derivatives: Compounds with similar triazole moieties but different backbone structures.
Uniqueness
2,2’-Stilbenedisulfonic acid, 4-chloro-4’-(6-sulfo-2H-naphtho(1,2-d)triazol-2-yl)-, trisodium salt is unique due to the combination of its stilbene backbone, sulfonic acid groups, and naphtho-triazole moiety. This combination imparts distinct chemical properties, making it valuable in a wide range of applications, from industrial production to scientific research.
属性
CAS 编号 |
73926-94-0 |
|---|---|
分子式 |
C24H13ClN3Na3O9S3 |
分子量 |
688.0 g/mol |
IUPAC 名称 |
trisodium;2-[4-[(E)-2-(4-chloro-2-sulfonatophenyl)ethenyl]-3-sulfonatophenyl]benzo[e]benzotriazole-6-sulfonate |
InChI |
InChI=1S/C24H16ClN3O9S3.3Na/c25-16-8-6-14(22(12-16)39(32,33)34)4-5-15-7-9-17(13-23(15)40(35,36)37)28-26-20-11-10-18-19(24(20)27-28)2-1-3-21(18)38(29,30)31;;;/h1-13H,(H,29,30,31)(H,32,33,34)(H,35,36,37);;;/q;3*+1/p-3/b5-4+;;; |
InChI 键 |
ANMKIBAWPBJIGN-WVFFXBQBSA-K |
手性 SMILES |
C1=CC2=C(C=CC3=NN(N=C23)C4=CC(=C(C=C4)/C=C/C5=C(C=C(C=C5)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
规范 SMILES |
C1=CC2=C(C=CC3=NN(N=C23)C4=CC(=C(C=C4)C=CC5=C(C=C(C=C5)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


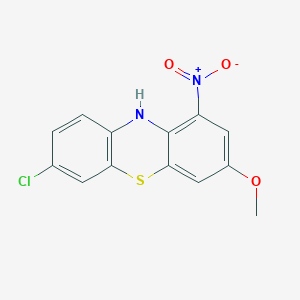
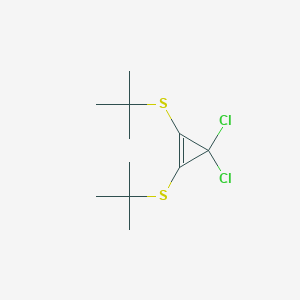
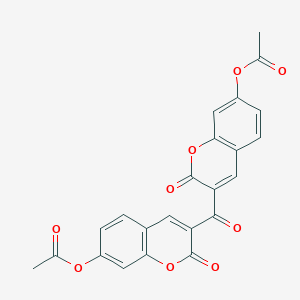
![1,6-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14452888.png)


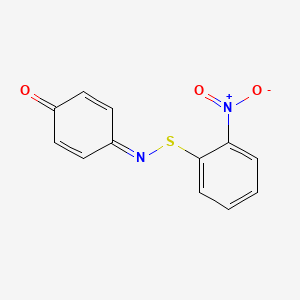
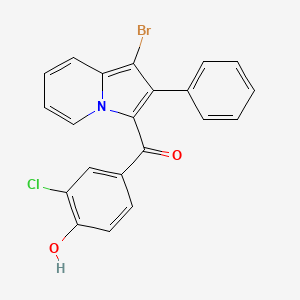
![{[1-(Benzenesulfonyl)-4-methylcyclohex-3-en-1-yl]methyl}(trimethyl)silane](/img/structure/B14452914.png)
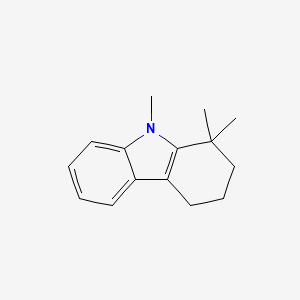

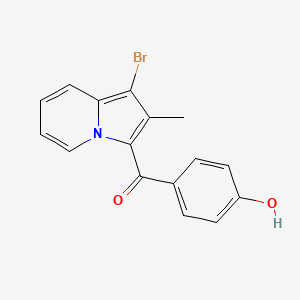
![Methyl 2,2-dicyclopropylspiro[2.2]pentane-1-carboxylate](/img/structure/B14452935.png)
phosphanium bromide](/img/structure/B14452939.png)
